

Application Notes and Protocols for the Industrial Production of Cloprop

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanoic acid

Cat. No.: B184920

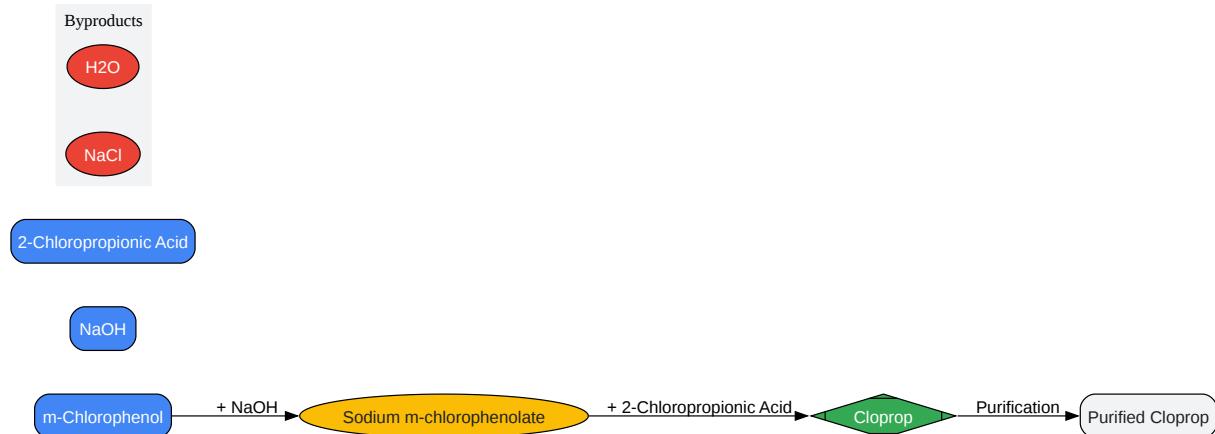
[Get Quote](#)

Introduction: The Significance of Cloprop in Modern Agriculture

Cloprop, chemically known as (RS)-2-(3-chlorophenoxy)propionic acid, is a vital plant growth regulator belonging to the phenoxypropionic acid class of compounds.^{[1][2]} Its primary application lies in horticulture, where it is instrumental in controlling fruit size and development, particularly in pineapple cultivation.^{[3][4]} Cloprop functions by influencing the hormonal balance within the plant, which allows for the suppression of crown growth in pineapples, an increase in fruit size and weight, and a delay in ripening.^{[1][5]} These attributes are of significant commercial importance, enabling growers to meet specific market demands for fruit size and to extend the shelf-life of the produce, thereby reducing post-harvest losses.^[5] While its use is now restricted in some regions, such as the United States where it is no longer registered with the EPA, it remains a key component in the agricultural sector of other parts of the world.^{[2][6]} This document provides a comprehensive guide to the industrial-scale production of Cloprop, focusing on a modern, environmentally conscious synthesis route, process optimization, quality control, and safety protocols.

Chemical Profile and Physical Properties

A thorough understanding of the physicochemical properties of Cloprop is fundamental for its large-scale synthesis, handling, and formulation.


Property	Value
Chemical Name	(RS)-2-(3-chlorophenoxy)propionic acid[6]
Molecular Formula	C9H9ClO3[1]
Molecular Weight	200.62 g/mol [6]
Appearance	Colorless crystalline substance[1]
Melting Point	113.0–115.0 °C
Solubility	Soluble in methanol, ethanol, toluene, dimethylformamide, and dilute alkaline solutions; insoluble in water.[4]
CAS Registry Number	101-10-0[1]

Industrial Synthesis of Cloprop: A Green Chemistry Approach

The industrial synthesis of Cloprop can be achieved through several chemical pathways. This guide focuses on a more environmentally friendly ("green") approach that utilizes an aqueous reaction medium. This method is advantageous as it minimizes the use of volatile organic solvents and results in fewer impurities that are more easily removed during purification.[2] The synthesis is a two-step process involving the formation of a sodium m-chlorophenolate intermediate, followed by an etherification reaction.

Overall Reaction Scheme

The synthesis of Cloprop is achieved by reacting m-chlorophenol with 2-chloropropionic acid in the presence of a base, such as sodium hydroxide.[2][7]

[Click to download full resolution via product page](#)

Caption: Overall synthesis scheme for Cloprop.

Step-by-Step Production Protocol

PART 1: Synthesis of Sodium m-chlorophenolate

- **Reactor Preparation:** A glass-lined or stainless steel reactor equipped with an agitator, temperature control system, and a reflux condenser is charged with deionized water.
- **Caustic Charge:** Sodium hydroxide (NaOH) pellets are slowly added to the water with continuous agitation. The dissolution of NaOH is exothermic, and the temperature should be controlled to below 50°C.

- **m-Chlorophenol Addition:** Molten m-chlorophenol is added to the caustic solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 60-70°C.
- **Reaction Completion:** The mixture is stirred for 1-2 hours at 70-80°C to ensure the complete formation of sodium m-chlorophenolate.

PART 2: Etherification and Cloprop Synthesis

- **Reactant Addition:** 2-Chloropropionic acid is slowly added to the reactor containing the sodium m-chlorophenolate solution.
- **Reaction Conditions:** The temperature is raised to 90-100°C, and the reaction is carried out under reflux for 4-6 hours.
- **Monitoring:** The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the concentration of m-chlorophenol is below the specified limit.
- **Cooling and Acidification:** Once the reaction is complete, the mixture is cooled to 40-50°C. The solution is then acidified with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the crude Cloprop.
- **Isolation and Washing:** The precipitated solid is isolated by filtration or centrifugation. The crude product is washed with cold deionized water to remove inorganic salts like sodium chloride.^[2]
- **Purification:** The crude Cloprop is purified by recrystallization from a suitable solvent mixture, such as a water-alcohol blend, to achieve a commercial-grade purity of ≥99.5%.^[2]
- **Drying:** The purified Cloprop is dried under vacuum at 60-70°C until a constant weight is achieved.

Process Optimization and Control

The efficiency and purity of the final product are highly dependent on the precise control of reaction parameters.

Parameter	Optimal Range	Rationale
Molar Ratio (m-chlorophenol:NaOH:2-chloropropionic acid)	1 : 1.1 : 1.05	A slight excess of NaOH ensures complete formation of the phenolate. A small excess of 2-chloropropionic acid drives the etherification reaction to completion.
Reaction Temperature	90-100°C	Ensures a sufficient reaction rate for the etherification step without significant decomposition of reactants or products.
Reaction Time	4-6 hours	Adequate time for the reaction to proceed to completion, as verified by in-process controls.
pH for Precipitation	2-3	Ensures complete precipitation of the carboxylic acid product from the aqueous solution.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and efficacy of the final Cloprop product.

In-Process Controls

- HPLC Monitoring: The progress of the etherification reaction is monitored by HPLC to determine the consumption of m-chlorophenol.
- pH Measurement: The pH of the reaction mixture is carefully controlled during the acidification step to ensure complete precipitation of Cloprop.

Final Product Analysis

The final product should be analyzed to confirm its identity and purity.

Test	Method	Specification
Appearance	Visual	White to off-white crystalline powder[4]
Assay	HPLC or Titration	≥ 98%[8]
Melting Point	Capillary Method	113-116 °C[8]
Moisture Content	Karl Fischer Titration	≤ 0.5%
Insoluble Matter	Gravimetric	≤ 0.1%

HPLC Method for Assay:

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[9]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[9]
- Flow Rate: 1.0 mL/min[9]
- Detection: UV at 220 nm[9]
- Quantification: External standard method using a certified reference standard of Cloprop.

Safety, Handling, and Waste Management

The industrial production of Cloprop involves the handling of hazardous materials and requires strict adherence to safety protocols.

Personnel Safety

- Personal Protective Equipment (PPE): All personnel involved in the production process must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling corrosive or volatile chemicals.
- Ventilation: The production area must be well-ventilated to prevent the accumulation of harmful vapors.

- Emergency Procedures: Emergency showers and eyewash stations should be readily accessible. All personnel should be trained in emergency procedures for chemical spills and exposure.

Chemical Handling

- Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.
- m-Chlorophenol: Toxic and corrosive. Harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate PPE.
- 2-Chloropropionic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
- Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.

Waste Management

- Aqueous Waste: The aqueous filtrate from the product isolation step will contain inorganic salts (primarily NaCl) and small amounts of unreacted starting materials and byproducts. This waste stream should be neutralized and treated in a wastewater treatment facility before discharge. The primary by-products are NaCl and Na₂SO₄, which can potentially be used in-house or disposed of in a landfill.[2]
- Solid Waste: Filter cakes and other solid waste should be disposed of in accordance with local environmental regulations.
- Solvent Waste: Any organic solvents used in the purification process should be collected and recycled or disposed of as hazardous waste.

Regulatory Compliance

The production and use of Cloprop are subject to national and international regulations. In the United States, Cloprop is no longer registered for use with the Environmental Protection Agency (EPA).[6] Manufacturers must be aware of and comply with the specific regulations in

the intended markets. For agricultural applications, adherence to Good Agricultural Practices (GAP) and regulations such as the FDA's Produce Safety Rule is crucial for end-users.[10][11]

Conclusion

The industrial-scale production of Cloprop, a key plant growth regulator, can be achieved efficiently and with a favorable environmental profile through a well-controlled aqueous synthesis route. Adherence to the detailed protocols for synthesis, purification, quality control, and safety outlined in this document is paramount for the consistent production of high-purity Cloprop. By implementing these robust procedures, manufacturers can ensure a reliable supply of this important agricultural chemical while maintaining high standards of safety and environmental responsibility.

References

- Tocopharm.
- ResearchGate. Green Synthesis and Industrial Process Development of Cloprop. (2019-08-11). URL
- PubChem. (+)-2-(3-Chlorophenoxy)propionic acid. URL
- AERU, University of Hertfordshire. Cloprop. (2025-11-03). URL
- Zhengzhou Delong Chemical Co., Ltd. Pineapple Use Plant Growth Regulator Hormone Cloprop 3-CPA CAS NO.101-10-0. URL
- Tocopharm. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers. URL
- NUCLEUS information resources. Residue Analytical Methods: Chlorpropham; CIPC. URL
- ResearchGate. (PDF) Synthesis and controlled release of cloprop herbicides from cloprop-layered double hydroxide and cloprop-zinc-layered hydroxide nanocomposites. (2025-08-08). URL
- Organic Chemistry Portal. Synthesis of cyclopropanes. URL
- Regis Technologies. 2-(3-Chlorophenoxy) Propionic Acid. URL
- Chem-Impex. 2-(3-Chlorophenoxy)propionic acid. URL
- ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. URL
- CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020-06-08). URL
- ResearchGate. Chemical structure of cloprop or 2-(3-chlorophenoxy) propionic acid. URL
- Ageruo-Biotech. The Role of Cloprop in Fruits growth. (2025-11-12). URL
- PMC, NIH.

- FDA. FSMA Final Rule on Produce Safety. URL
- FDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cloprop, pineapple growth regulator | Tocopharm [tocopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Pineapple Use Plant Growth Regulator Hormone Cloprop 3-CPA CAS NO.101-10-0 Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 4. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regulators| Tocopharm [tocopharm.com]
- 5. The Role of Cloprop in Fruits growth [agriplantgrowth.com]
- 6. (+)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cloprop [sitem.herts.ac.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. cipac.org [cipac.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Industrial Production of Cloprop]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184920#industrial-process-for-large-scale-cloprop-production>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com